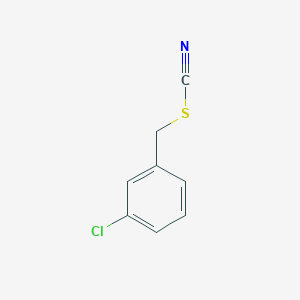

3-Chlorobenzyl thiocyanate

Description

3-Chlorobenzyl thiocyanate (C₇H₄ClNS, molecular weight 169.63 g/mol) is an organosulfur compound featuring a benzyl group substituted with a chlorine atom at the 3-position and a thiocyanate (-SCN) functional group. Thiocyanates are characterized by their reactivity in nucleophilic substitution and addition reactions, making them valuable intermediates in organic synthesis. Potential applications of this compound include its use in pharmaceuticals, agrochemicals, or polymer chemistry, though specific studies are needed to confirm these roles.

Properties

IUPAC Name |

(3-chlorophenyl)methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c9-8-3-1-2-7(4-8)5-11-6-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXHWNKSYWWTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chlorobenzyl thiocyanate typically involves the reaction of 3-chlorobenzyl chloride with potassium thiocyanate. The reaction is usually carried out in an organic solvent such as acetone or ethanol under reflux conditions. The general reaction scheme is as follows:

3-Chlorobenzyl chloride+Potassium thiocyanate→3-Chlorobenzyl thiocyanate+Potassium chloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorobenzyl thiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles, leading to the formation of different substituted benzyl compounds.

Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can undergo reduction reactions to form corresponding amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Nucleophilic Substitution: Substituted benzyl compounds.

Oxidation: Sulfonyl derivatives.

Reduction: Corresponding amines.

Scientific Research Applications

3-Chlorobenzyl thiocyanate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Medicinal Chemistry: The compound is explored for its potential biological activities, including antibacterial and antifungal properties.

Material Science: It is used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chlorobenzyl thiocyanate involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can act as a nucleophile, participating in substitution reactions. Additionally, the compound can interact with biological molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Thiocyanate Compounds

Structural and Functional Differences

Thiocyanate compounds vary widely based on their substituents, which influence physical properties, reactivity, and applications. Key analogs include:

a) 4-Hydroxy-3-methylphenyl Thiocyanate

- Structure: A phenolic thiocyanate with hydroxyl (-OH) and methyl (-CH₃) groups at the 4- and 3-positions, respectively.

- Properties: Melting point 73–75°C; soluble in chloroform and methanol; brownish-yellow solid .

- Applications : Intermediate in synthesizing benzotriazoles, which are used as UV stabilizers and corrosion inhibitors .

b) 2,4-Dinitrophenyl Thiocyanate

- Structure: A nitro-substituted aryl thiocyanate with electron-withdrawing nitro (-NO₂) groups.

- Properties : Higher molecular weight (225.18 g/mol) due to nitro groups; expected lower solubility in polar solvents due to electron-deficient aromatic ring .

- Applications : Chemical reagent in electrophilic substitution reactions.

c) Sodium Thiocyanate (NaSCN)

- Structure: Inorganic thiocyanate salt.

- Properties : High water solubility; melting point ~287°C (decomposes) .

- Applications : Refrigerant in absorption cooling systems (ammonia/sodium thiocyanate mixtures) ; catalyst in pharmaceutical synthesis .

d) Ethyl Thiocyanate (C₃H₅NS)

Physical and Chemical Properties Comparison

*Inferred based on lipophilic chloro-substituted benzyl group.

Reactivity and Stability

- Aryl vs. Alkyl Thiocyanates : Aryl thiocyanates (e.g., 4-hydroxy-3-methylphenyl thiocyanate) exhibit greater stability under acidic conditions due to aromatic resonance stabilization, whereas alkyl thiocyanates (e.g., ethyl thiocyanate) are more prone to hydrolysis .

- Sodium Thiocyanate : As an ionic compound, it readily dissociates in water, enabling its use in polar reaction media .

Toxicological and Environmental Considerations

- Thiocyanate Toxicity : Elevated thiocyanate levels correlate with thyroid dysfunction (e.g., increased TSH levels) and chronic kidney disease at high concentrations . While specific data on this compound are lacking, structural analogs suggest similar risks.

- Environmental Impact : Thiocyanates like sodium thiocyanate are biodegradable under aerobic conditions but may persist in industrial effluents, requiring controlled disposal .

Biological Activity

3-Chlorobenzyl thiocyanate (CBT), with the chemical formula C₈H₆ClN₃S, is an organic compound that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with CBT, emphasizing its potential therapeutic applications.

- Molecular Weight : Approximately 185.66 g/mol

- Structure : Contains a thiocyanate group (-SCN) attached to a chlorobenzyl moiety.

The biological activity of CBT is primarily attributed to its interaction with various cellular mechanisms, particularly through the thiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. Key mechanisms include:

- Interaction with Cytochrome P450 : CBT influences cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes. This interaction can lead to the formation of reactive intermediates that affect cellular processes and signaling pathways.

- Enzyme Inhibition : Studies indicate that CBT exhibits inhibitory effects on various enzymes, including urease and carbonic anhydrase. These effects suggest potential applications in treating conditions related to enzyme dysregulation .

Antimicrobial Properties

CBT has demonstrated significant antimicrobial activity against various pathogens:

- Bacterial Activity : Research has shown that CBT exhibits antibacterial properties against Gram-positive and Gram-negative bacteria, including Bacillus subtilis and Escherichia coli. The compound's efficacy is attributed to its ability to disrupt bacterial cell wall synthesis .

- Fungal Activity : In vitro studies have reported antifungal activity against common fungal strains, suggesting potential applications in treating fungal infections.

Anticancer Potential

Recent studies have explored the anticancer properties of CBT:

- Cell Proliferation Inhibition : CBT has been shown to inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated significant antiproliferative effects against human breast cancer cells through the induction of apoptosis .

- Mechanistic Insights : The compound's mechanism involves the modulation of signaling pathways related to cell survival and apoptosis, indicating its potential as a chemotherapeutic agent.

Case Studies and Research Findings

- Urease Inhibition Study :

-

Anticancer Activity Assessment :

- A recent investigation assessed the effects of CBT on breast cancer cell lines. The findings revealed that CBT significantly reduced cell viability and induced apoptosis through caspase activation, highlighting its potential as an anticancer therapeutic agent.

- Toxicological Evaluation :

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Chlorobenzyl chloride | Chlorine atom at the benzyl position | Precursor for synthesizing CBT |

| 3-Chlorobenzyl cyanide | Cyanide group instead of thiocyanate | Different reactivity and toxicity profiles |

| Benzyl thiocyanate | Benzyl group with a thiocyanate | Lacks chlorine substituent, affecting reactivity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Chlorobenzyl thiocyanate in laboratory settings?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 3-chlorobenzyl halides (e.g., 3-chlorobenzyl chloride) with thiocyanate salts (e.g., potassium thiocyanate) in polar aprotic solvents like 1,4-dioxane or ethanol under reflux conditions. Purification typically involves recrystallization from ethanol or column chromatography .

- Key Considerations : Monitor reaction progress using TLC or NMR spectroscopy to confirm intermediate formation and final product purity.

Q. What safety precautions are recommended when handling this compound in laboratory experiments?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. Avoid skin contact by using closed systems for reactions. In case of accidental exposure, rinse affected areas with water and seek medical evaluation. Store the compound in a cool, dry place away from oxidizing agents .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Methodological Answer : Employ a combination of analytical techniques:

- FT-IR : Identify characteristic C≡N (2100–2200 cm⁻¹) and C-S (650–750 cm⁻¹) stretches .

- NMR : Confirm aromatic protons (δ 7.0–8.5 ppm in H NMR) and carbon environments (e.g., thiocyanate carbons at δ 110–130 ppm in C NMR) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z corresponding to C₈H₆ClNS) and fragmentation patterns .

Advanced Research Questions

Q. How can the bonding mode (M-NCS vs. M-SCN) of this compound in coordination complexes be determined experimentally?

- Methodological Answer : Use FT-IR spectroscopy to compare C-N and C-S stretching frequencies with reference compounds. For example:

- M-NCS bonding : Higher C-N stretches (~2050–2100 cm⁻¹) and lower C-S stretches (~700–750 cm⁻¹).

- M-SCN bonding : Lower C-N stretches (~2000–2050 cm⁻¹) and higher C-S stretches (~800–850 cm⁻¹).

- Supplement with X-ray crystallography for definitive structural confirmation .

Q. What experimental strategies can resolve contradictions in the anti-inflammatory effects of thiocyanate derivatives like this compound?

- Methodological Answer :

- Dose-Response Studies : Establish concentration-dependent effects using in vitro models (e.g., macrophage assays) to identify optimal bioactive ranges .

- Mechanistic Probes : Compare HOCl scavenging capacity (via UV-Vis spectroscopy) and protein carbamylation inhibition (via HPLC) to differentiate antioxidant vs. pro-inflammatory pathways .

- Model Systems : Use tissue-specific models (e.g., renal vs. pulmonary cells) to assess context-dependent outcomes .

Q. What advanced analytical techniques are suitable for quantifying this compound degradation products in environmental or biological matrices?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detect trace metabolites (e.g., 3-chlorobenzyl alcohol or cyanate) with high sensitivity .

- Ion-Exchange Chromatography : Separate thiocyanate from interfering anions (e.g., nitrate, perchlorate) prior to quantification via König reaction .

- Stopped-Flow Kinetics : Monitor rapid degradation kinetics under varying pH and ionic strength conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported equilibrium constants for thiocyanate-containing systems?

- Methodological Answer :

- Global Data Analysis : Use software (e.g., ReactLab Equilibria) to simultaneously fit absorbance spectra from stopped-flow experiments, accounting for kinetic instability of intermediates .

- Ionic Strength Control : Standardize experiments at fixed ionic strength (e.g., 0.5 M NaClO₄) to minimize activity coefficient variations .

- Cross-Validation : Compare results with alternative methods, such as potentiometric titration or C radiolabeling .

Experimental Design Considerations

Q. What factors influence the stability of this compound in long-term biological studies?

- Methodological Answer :

- pH Dependence : Avoid acidic conditions (pH < 5) to prevent hydrolysis to 3-chlorobenzyl alcohol and HSCN .

- Oxidative Stress : Include antioxidants (e.g., ascorbate) in cell culture media to mitigate thiocyanate degradation by reactive oxygen species .

- Storage Conditions : Store solutions in amber vials at –20°C under inert gas (e.g., argon) to prevent photolytic or thermal decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.